molecular formula C21H24N4 B15044538 2-[7-(1H-benzoimidazol-2-yl)heptyl]-1H-benzoimidazole CAS No. 6637-38-3

2-[7-(1H-benzoimidazol-2-yl)heptyl]-1H-benzoimidazole

Cat. No.: B15044538
CAS No.: 6637-38-3
M. Wt: 332.4 g/mol
InChI Key: NGFIPNAXPMRBAC-UHFFFAOYSA-N
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Description

2-[7-(1H-benzoimidazol-2-yl)heptyl]-1H-benzoimidazole is a chemical compound with the molecular formula C21H24N4. It belongs to the benzimidazole family, which is known for its extensive range of therapeutic applications. This compound is characterized by its unique structure, which includes two benzimidazole rings connected by a heptyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-(1H-benzoimidazol-2-yl)heptyl]-1H-benzoimidazole typically involves the condensation of ortho-phenylenediamine with heptanoic acid derivatives. One common method includes the reaction of ortho-phenylenediamine with heptanoic acid in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester. The reaction is carried out under reflux conditions, typically at temperatures ranging from 140°C to 220°C .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[7-(1H-benzoimidazol-2-yl)heptyl]-1H-benzoimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzimidazole rings can undergo substitution reactions with halogens, alkyl groups, or other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the benzimidazole rings.

Scientific Research Applications

2-[7-(1H-benzoimidazol-2-yl)heptyl]-1H-benzoimidazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[7-(1H-benzoimidazol-2-yl)heptyl]-1H-benzoimidazole involves its interaction with specific molecular targets and pathways. The benzimidazole rings can bind to enzymes and proteins, inhibiting their activity. This compound is known to interfere with DNA synthesis and repair, making it effective against rapidly dividing cells, such as cancer cells . Additionally, it can modulate immune responses and reduce inflammation by targeting specific signaling pathways.

Comparison with Similar Compounds

2-[7-(1H-benzoimidazol-2-yl)heptyl]-1H-benzoimidazole is unique due to its dual benzimidazole structure connected by a heptyl chain. Similar compounds include:

These compounds share the benzimidazole core but differ in their substituents and overall structure, leading to variations in their biological activities and applications.

Properties

CAS No.

6637-38-3

Molecular Formula

C21H24N4

Molecular Weight

332.4 g/mol

IUPAC Name

2-[7-(1H-benzimidazol-2-yl)heptyl]-1H-benzimidazole

InChI

InChI=1S/C21H24N4/c1(2-4-14-20-22-16-10-6-7-11-17(16)23-20)3-5-15-21-24-18-12-8-9-13-19(18)25-21/h6-13H,1-5,14-15H2,(H,22,23)(H,24,25)

InChI Key

NGFIPNAXPMRBAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCCCCCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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